Benzo(f)quinolinium, 4-methyl-, iodide

pseudobase equilibrium nucleophilic susceptibility heteroaromatic cation stability

Benzo(f)quinolinium, 4-methyl-, iodide (CAS 32787-54-5), also referred to as 4-methylbenzo[f]quinolinium iodide, 5,6-benzoquinoline methiodide, or N-methyl-5,6-benzoquinolinium iodide , is a quaternary ammonium salt derived from the tricyclic azaheteroaromatic benzo[f]quinoline (5,6-benzoquinoline). The compound bears a permanent positive charge on the quaternized nitrogen atom of the fused benzoquinoline ring system, with iodide as the counterion (molecular formula C₁₄H₁₂IN, molecular weight 321.16 g/mol).

Molecular Formula C14H12IN
Molecular Weight 321.16 g/mol
CAS No. 32787-54-5
Cat. No. B3051303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(f)quinolinium, 4-methyl-, iodide
CAS32787-54-5
Molecular FormulaC14H12IN
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC2=C1C=CC3=CC=CC=C32.[I-]
InChIInChI=1S/C14H12N.HI/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15;/h2-10H,1H3;1H/q+1;/p-1
InChIKeyZYZCKQHGWKUFFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(f)quinolinium, 4-methyl-, iodide (CAS 32787-54-5): Core Structural Identity and Procurement Context


Benzo(f)quinolinium, 4-methyl-, iodide (CAS 32787-54-5), also referred to as 4-methylbenzo[f]quinolinium iodide, 5,6-benzoquinoline methiodide, or N-methyl-5,6-benzoquinolinium iodide , is a quaternary ammonium salt derived from the tricyclic azaheteroaromatic benzo[f]quinoline (5,6-benzoquinoline). The compound bears a permanent positive charge on the quaternized nitrogen atom of the fused benzoquinoline ring system, with iodide as the counterion (molecular formula C₁₄H₁₂IN, molecular weight 321.16 g/mol) . This N-methylated cation belongs to the broader class of benzoquinolinium salts, which are distinguished from simpler N-methylquinolinium analogs by the presence of an annelated benzene ring that extends π-conjugation, alters electronic distribution, and modifies both chemical reactivity and biological recognition properties in quantifiable ways [1][2].

Why In-Class Benzoquinolinium Analogs Cannot Simply Be Interchanged with 4-Methylbenzo[f]quinolinium Iodide


Despite sharing the benzoquinolinium core scaffold, N-methyl positional isomers (5,6- vs. 7,8-benzoquinolinium), different N-alkyl substituents, and related tricyclic cations (acridinium, phenanthridinium) display dramatically divergent reactivity, biological potency, and physicochemical properties. Quantitatively, the pseudobase equilibrium constant (pK ROH) differs by over 4 log units between 1-methyl-5,6-benzoquinolinium (pK ROH ≈ 14) and 10-methylacridinium (pK ROH = 9.86) [1]. The cholinesterase inhibition potency follows a strict structural rank order: acridinium > phenanthridinium > 5,6-benzoquinolinium > 7,8-benzoquinolinium [2]. Furthermore, hepatic drug-metabolizing enzyme induction reveals that 5,6-benzoquinoline induces only Phase II enzymes, whereas its 7,8-isomer induces both Phase I and Phase II enzymes [3]. These quantitative divergences mean that substituting one benzoquinolinium analog for another—without explicit experimental validation—can produce entirely different outcomes in enzyme assays, materials fabrication, or pharmacological evaluations.

Quantitative Differentiation Evidence for Benzo(f)quinolinium, 4-methyl-, iodide Relative to Closest Analogs


Pseudobase Formation Stability: pK ROH Ranking Against Acridinium and Phenanthridinium Cations

The susceptibility of N-methyl heteroaromatic cations to hydroxide attack—quantified by the pseudobase equilibrium constant pK ROH—provides a direct measure of electrophilic reactivity. 1-Methyl-5,6-benzoquinolinium (pK ROH ≈ 14) is approximately 10,000-fold less susceptible to nucleophilic attack than 10-methylacridinium (pK ROH = 9.86) and roughly 100-fold less susceptible than 5-methylphenanthridinium (pK ROH = 11.94) [1]. The isomeric 1-methyl-7,8-benzoquinolinium shows an equivalent pK ROH value (≈ 14), indicating that the angular vs. linear ring fusion does not alter pseudobase stability, whereas the nature of the central heterocyclic ring (acridine vs. phenanthridine vs. benzoquinoline) exerts a dominant effect [1]. This ranking was established spectrophotometrically in basic aqueous solutions [1].

pseudobase equilibrium nucleophilic susceptibility heteroaromatic cation stability pK ROH

Cholinesterase Inhibition Potency: Structural Rank Order Across the Benzoquinolinium Series

In a systematic structure–activity relationship study, mono- and bis-N-substituted benzoquinolinium halides were evaluated as inhibitors of acetylcholinesterase (AcChE) and butyrylcholinesterase (BuChE). The inhibitory potency follows a strict structural hierarchy: acridinium > phenanthridinium > 5,6-benzoquinolinium > 7,8-benzoquinolinium [1]. This rank order demonstrates that the 5,6-benzoquinolinium scaffold occupies an intermediate position—more potent than the 7,8-isomer but less potent than the fully planar acridinium and phenanthridinium systems—reflecting the influence of ring geometry and charge distribution on enzyme active-site complementarity [1]. The acridinium and phenanthridinium derivatives were identified as very potent reversible inhibitors against both AcChE and BuChE, while the 5,6-benzoquinolinium compounds showed a distinct, measurable potency differential [1].

acetylcholinesterase butyrylcholinesterase reversible inhibition SAR

Ferricyanide Ion Oxidation Reactivity: Kinetic Ranking Among N-Methyl Heteroaromatic Cations

The relative rates of ferricyanide ion oxidation of pseudobase alkoxide ions derived from N-methyl heteroaromatic cations were determined kinetically in 20% acetonitrile–80% water at 25 °C (pH 12–14, ionic strength 1.0) [1]. The reactivity order was established as: isoquinolinium > pyridinium > quinolinium ≈ 5,6-benzoquinolinium ≈ 7,8-benzoquinolinium > 1,10-phenanthrolinium > phenanthridinium > acridinium [1]. The 5,6-benzoquinolinium and 7,8-benzoquinolinium cations exhibit indistinguishable reactivity in this assay, both being approximately equal to quinolinium, approximately 10-fold more reactive than acridinium, and measurably distinct from phenanthridinium [1]. All cations except pyridinium displayed product inhibition by ferrocyanide ion [1].

ferricyanide oxidation pseudobase alkoxide kinetic reactivity heteroaromatic cation

Xanthine Oxidase Substrate Efficiency: N-Methylbenzoquinolinium as a Top-Tier Cationic Substrate

A comprehensive survey of pyridinium, quinolinium, and benzoquinolinium cations as substrates for bovine milk xanthine oxidase (pH 9.9 and 10.6) identified N-methylbenzoquinolinium and 1,10-phenanthrolinium cations as the best cationic substrates found to date [1]. Steady-state kinetic parameters (kc, Km, and kc/Km) were evaluated for all oxidizable substrates. Simple N-alkyl pyridinium cations are neither substrates nor inhibitors, while N-aryl pyridinium cations are only slowly oxidized, establishing a clear structural threshold for enzyme recognition [1]. The superior substrate activity of N-methylbenzoquinolinium is attributed to a relatively large active-site binding region and important hydrophobic enzyme–substrate interactions facilitated by the extended π-system of the benzoquinolinium core [1]. In a related study, positional isomerism within phenanthrolinium cations produced a 30-fold difference in kc/Km, underscoring the sensitivity of this enzyme to subtle structural variations [2].

xanthine oxidase enzyme kinetics kc/Km substrate specificity

Solid-State Photophysical Differentiation: Room Temperature Phosphorescence via Metal Halide Scaffolding of Benzoquinolinium Cations

Incorporation of benzoquinolinium (BZQ⁺) cations into 2D lead halide frameworks of formula (BZQ)Pb₂X₅ produces materials with enhanced photoluminescence and stability relative to pristine BZQ halide salts [1]. The photophysical output is directly tunable by halide substitution: (BZQ)Pb₂Cl₅ exhibits conventional photoluminescence, whereas changing the halide from Cl to Br introduces a heavy atom effect that enables yellow room temperature phosphorescence (RTP) from the BZQ⁺ cations [1]. Optical characterization and theoretical calculations confirm that BZQ⁺ cations are the emissive species responsible for the observed photoluminescence in both chloride and bromide variants [1]. This halide-dependent switching between fluorescence-only and fluorescence-plus-phosphorescence emission pathways provides a quantitative design handle—absent in non-scaffolded molecular salts—for tailoring afterglow duration and emission color [1].

room temperature phosphorescence metal halide hybrids heavy atom effect 2D perovskite

Hepatic Drug-Metabolizing Enzyme Induction: Differential Phase I/Phase II Response by Benzoquinoline Isomer

In a comparative in vivo study, rats were treated with nitrogen-containing phenanthrene or anthracene derivatives (3,4-, 5,6-, or 7,8-benzoquinoline; acridine; quinacrine) at a dose of 75 mg/kg daily for 3 days [1]. The hepatic drug-metabolizing enzyme response ranged from no induction (quinacrine) through low magnitude increases of only Phase II enzymes (5,6-benzoquinoline), intermediate (acridine), and high magnitude Phase II-only induction (3,4-benzoquinoline), to induction of both Phase I and Phase II enzymes (7,8-benzoquinoline) [1]. This demonstrates that the angular 5,6-benzoquinoline scaffold triggers a qualitatively distinct metabolic response—limited to Phase II conjugation enzymes—compared to the linear 7,8-isomer, which activates both oxidative (Phase I) and conjugative (Phase II) pathways [1].

CYP450 induction drug metabolism benzoquinoline isomers Phase I/Phase II enzymes

Validated Application Scenarios for Benzo(f)quinolinium, 4-methyl-, iodide Based on Quantitative Differentiation Evidence


Enzyme Mechanistic Probes and Biocatalytic Oxidation Systems Using Xanthine Oxidase

The demonstrated status of N-methylbenzoquinolinium as one of the two best cationic substrates for xanthine oxidase [1] positions this compound as a preferred probe for mapping the enzyme's reducing-substrate binding site. Its superior substrate efficiency—contrasting with the inertness of simple N-alkyl pyridinium cations—enables kinetic studies requiring robust turnover, while the known 30-fold sensitivity of kc/Km to positional isomerism in related systems [2] validates the critical importance of using the specific 5,6-benzoquinolinium isomer rather than a generic benzoquinolinium salt. This scenario extends to aldehyde oxidase (EC 1.2.3.1), where N-methyl-5,6-benzoquinolinium is recognized as a substrate [3].

Room Temperature Phosphorescence (RTP) Materials via 2D Metal Halide Hybrid Assembly

The unique ability of benzoquinolinium cations to serve as the emissive component in (BZQ)Pb₂X₅ 2D frameworks—with halide identity (Cl vs. Br) providing a binary switch between fluorescence-only and yellow RTP output [1]—makes this compound a strategic procurement choice for afterglow materials research. The enhanced photoluminescence and stability conferred by metal halide scaffolding, relative to pristine BZQ halide salts [1], provides a validated rationale for selecting the iodide salt form as the precursor for cation-exchange-based fabrication of perovskite-like optoelectronic devices.

Cholinesterase Inhibitor Pharmacophore Development and SAR Studies

The defined rank-order potency of the 5,6-benzoquinolinium scaffold in cholinesterase inhibition—positioned between the more active acridinium/phenanthridinium and the less active 7,8-benzoquinolinium [1]—establishes this compound as a critical reference point for structure–activity relationship (SAR) campaigns. Its intermediate potency window, combined with the documented influence of N-substituent identity on inhibitory activity [1], makes the 4-methyl iodide form a well-characterized starting material for synthesizing derivative libraries aimed at optimizing reversible cholinesterase inhibition for neurodegenerative disease targets.

Selective Phase II Metabolism Induction in Drug–Drug Interaction Toxicology Screening

The exclusive Phase II enzyme induction profile of 5,6-benzoquinoline—in contrast to the dual Phase I/Phase II induction of its 7,8-isomer and the complete inactivity of quinacrine [1]—provides a clean experimental tool for isolating conjugative metabolic pathways in hepatocyte or in vivo induction assays. Researchers requiring a positive control that selectively upregulates UDP-glucuronosyltransferases or sulfotransferases without concomitant cytochrome P450 induction should prioritize the 5,6-benzoquinoline scaffold over the 7,8-isomer, acridine, or quinacrine.

Quote Request

Request a Quote for Benzo(f)quinolinium, 4-methyl-, iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.